REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[F:16])[CH:11]=[O:12].O>O1CCCC1>[Br:7][C:8]1[CH:9]=[C:10]([CH:13]=[CH:14][C:15]=1[F:16])[CH2:11][OH:12] |f:0.1.2.3.4.5|
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Name
|
|
Quantity
|
0.075 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=O)C=CC1F
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.025 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
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Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the temperature being maintained below 5° C. by external cooling
|
Type
|
CUSTOM
|
Details
|
to rise to the ambient value (ca 20° C.)
|
Type
|
ADDITION
|
Details
|
was therefore added to the mixture
|
Type
|
WAIT
|
Details
|
After a further 1.5 hours GLC analysis indicated that the reaction
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
the products extracted into diethyl ether (3×20 cm3)
|
Type
|
WASH
|
Details
|
The combined ethereal extracts were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulphate
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Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |